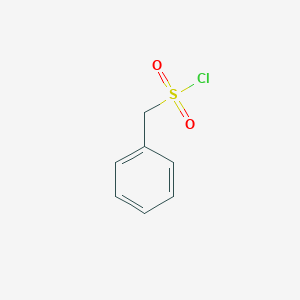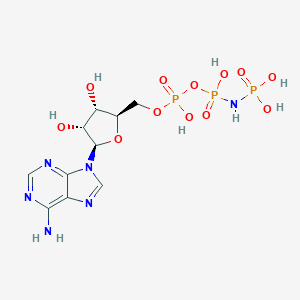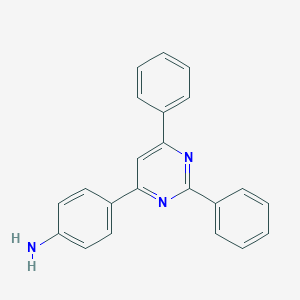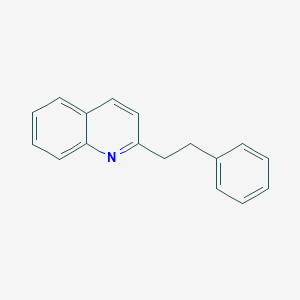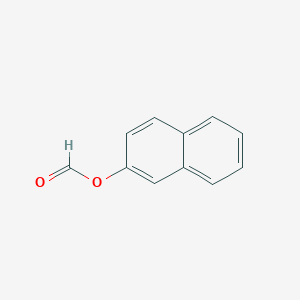
2-Naphthyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl formate is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in various scientific research applications due to its unique properties and potential benefits.
Scientific Research Applications
2-Naphthyl formate has been widely used in scientific research for various purposes. It is commonly used as a fluorescent probe to detect the presence of amino acids and peptides. It can also be used as a reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 2-Naphthyl formate is not fully understood. However, it is believed that it works by binding to specific receptors in cells and altering their function. This can lead to changes in cellular processes, such as gene expression and protein synthesis.
Biochemical And Physiological Effects
2-Naphthyl formate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Naphthyl formate in lab experiments is its high sensitivity and specificity. It can detect even small amounts of amino acids and peptides, making it a valuable tool in analytical chemistry. However, one of the limitations of using 2-Naphthyl formate is its potential toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it in the lab.
Future Directions
There are many future directions for the use of 2-Naphthyl formate in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. It may also be used in the development of new diagnostic tools for detecting diseases at an early stage. Additionally, further research is needed to fully understand the mechanism of action of 2-Naphthyl formate and its potential effects on human health.
Conclusion:
In conclusion, 2-Naphthyl formate is a valuable chemical compound that has many potential applications in scientific research. Its unique properties make it a valuable tool in analytical chemistry, and it has shown promise in the treatment of certain diseases. However, further research is needed to fully understand its mechanism of action and potential effects on human health.
Synthesis Methods
2-Naphthyl formate can be synthesized by reacting 2-naphthol with formic acid in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained by distillation and purification.
properties
CAS RN |
1988-18-7 |
|---|---|
Product Name |
2-Naphthyl formate |
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
naphthalen-2-yl formate |
InChI |
InChI=1S/C11H8O2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI Key |
ZSFLPNDWUWXOGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC=O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC=O |
Other CAS RN |
1988-18-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



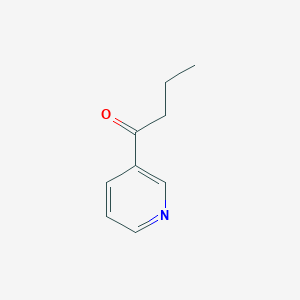
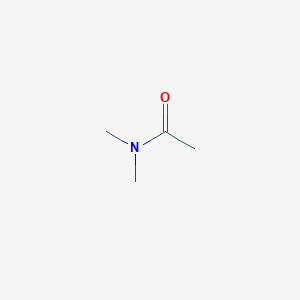
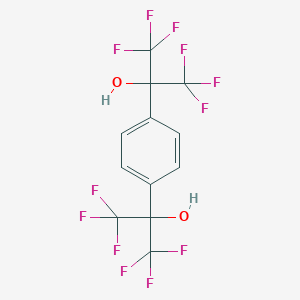
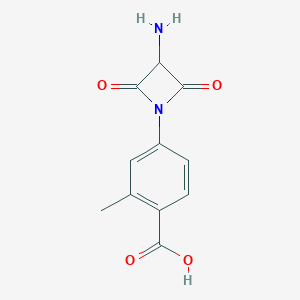
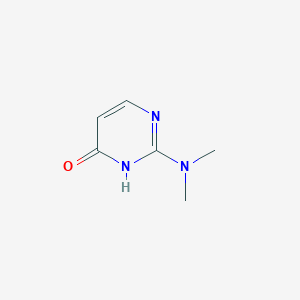
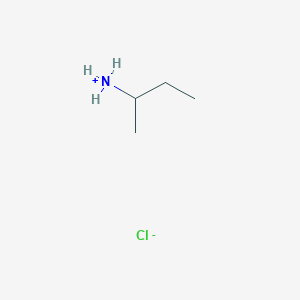
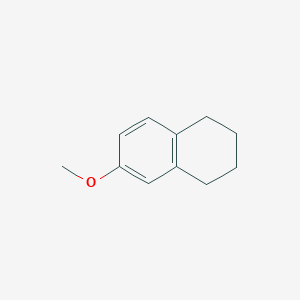
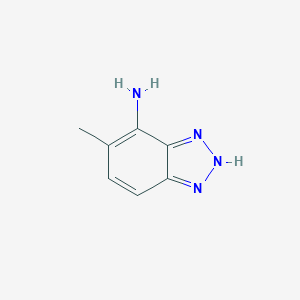
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
